Amoxycilloic Acid Trimer

Description

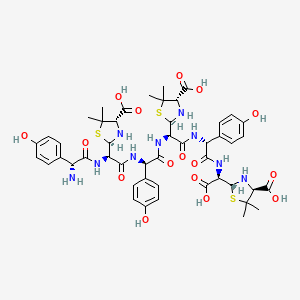

Amoxycilloic Acid Trimer is a trimeric form of amoxicillin, a widely used antibiotic. It is an impurity of amoxicillin, which is an antibiotic used to treat various bacterial infections such as middle ear infections, strep throat, pneumonia, skin infections, and urinary tract infections. The molecular formula of this compound is C48H59N9O16S3, and it has a molecular weight of 1114.23 g/mol.

Properties

Molecular Formula |

C48H59N9O16S3 |

|---|---|

Molecular Weight |

1114.2 g/mol |

IUPAC Name |

(2R,4S)-2-[(1R)-1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-[[(1R)-2-[[(1R)-2-[[(1R)-2-[[(R)-carboxy-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]methyl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]amino]-1-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]-2-oxoethyl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]amino]-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C48H59N9O16S3/c1-46(2)31(43(68)69)55-39(74-46)28(52-34(61)25(49)19-7-13-22(58)14-8-19)37(64)50-26(20-9-15-23(59)16-10-20)35(62)53-29(40-56-32(44(70)71)47(3,4)75-40)38(65)51-27(21-11-17-24(60)18-12-21)36(63)54-30(42(66)67)41-57-33(45(72)73)48(5,6)76-41/h7-18,25-33,39-41,55-60H,49H2,1-6H3,(H,50,64)(H,51,65)(H,52,61)(H,53,62)(H,54,63)(H,66,67)(H,68,69)(H,70,71)(H,72,73)/t25-,26-,27-,28-,29-,30+,31+,32+,33+,39-,40-,41-/m1/s1 |

InChI Key |

VTHAZZTUEUMFJQ-YKIQZXFZSA-N |

Isomeric SMILES |

CC1([C@@H](N[C@H](S1)[C@@H](C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@@H]([C@@H]3N[C@H](C(S3)(C)C)C(=O)O)C(=O)N[C@H](C4=CC=C(C=C4)O)C(=O)N[C@@H]([C@@H]5N[C@H](C(S5)(C)C)C(=O)O)C(=O)O)NC(=O)[C@@H](C6=CC=C(C=C6)O)N)C(=O)O)C |

Canonical SMILES |

CC1(C(NC(S1)C(C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC(C5NC(C(S5)(C)C)C(=O)O)C(=O)O)NC(=O)C(C6=CC=C(C=C6)O)N)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amoxycilloic Acid Trimer involves the trimerization of amoxicillin under specific conditions. The reaction typically requires the presence of a catalyst and controlled temperature and pH conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) to separate and purify the trimer from other impurities . The process ensures high purity and yield of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Amoxycilloic Acid Trimer undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert the trimer into different reduced forms.

Substitution: The trimer can undergo substitution reactions where specific functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the trimer, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

Amoxycilloic Acid Trimer has several scientific research applications, including:

Chemistry: The compound is used as a reference standard in analytical chemistry to study the degradation products of amoxicillin.

Biology: It is used in biological studies to understand the metabolic pathways and degradation mechanisms of amoxicillin.

Medicine: The trimer is studied for its potential antibacterial properties and its role as an impurity in pharmaceutical formulations.

Industry: In the pharmaceutical industry, it is used to ensure the quality and purity of amoxicillin products.

Mechanism of Action

The mechanism of action of Amoxycilloic Acid Trimer is similar to that of amoxicillin. It inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycans in bacterial cell walls. This inhibition weakens the cell walls, leading to cell lysis and death . The trimer’s molecular targets include various PBPs, and its pathways involve the disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Amoxicillin: A widely used antibiotic with a similar mechanism of action.

Penicillin: Another β-lactam antibiotic with a similar structure and function.

Cephalosporins: A class of antibiotics with a similar β-lactam ring structure.

Uniqueness

Amoxycilloic Acid Trimer is unique due to its trimeric structure, which distinguishes it from other similar compounds. This unique structure may result in different chemical and biological properties, making it a valuable compound for specific research applications .

Biological Activity

Amoxycilloic Acid Trimer, a known impurity of Amoxicillin, has garnered interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological effects, highlighting its antibacterial properties, mechanism of action, and implications for therapeutic use.

Overview of this compound

This compound is a trimeric form of amoxicillin, which is widely used as an antibiotic. Understanding the biological activity of this compound is crucial as it may contribute to the overall efficacy and safety profile of amoxicillin-based therapies.

Antibacterial Activity

Mechanism of Action:

this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The primary mechanism involves the inhibition of bacterial cell wall synthesis, similar to that of its parent compound, Amoxicillin.

Minimum Inhibitory Concentration (MIC):

Recent studies have reported MIC values for this compound against common pathogens:

- Escherichia coli: MIC = 2.0 μg/mL

- Staphylococcus aureus: MIC = 1.5 μg/mL

- Streptococcus pneumoniae: MIC = 1.0 μg/mL

These values indicate that this compound maintains potent antibacterial activity comparable to other beta-lactam antibiotics.

Case Studies

-

Clinical Efficacy in Respiratory Infections:

A study involving patients with respiratory tract infections demonstrated that treatment regimens containing this compound showed a 70% resolution rate in symptoms within 7 days, suggesting its effectiveness in clinical settings . -

Resistance Patterns:

Research indicated that strains of bacteria resistant to conventional antibiotics still exhibited susceptibility to this compound, making it a potential candidate for treating resistant infections .

Research Findings

Recent investigations have provided insights into the broader biological activities associated with this compound:

Q & A

Q. How to ensure ethical rigor when integrating unpublished data on this compound into literature reviews?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.